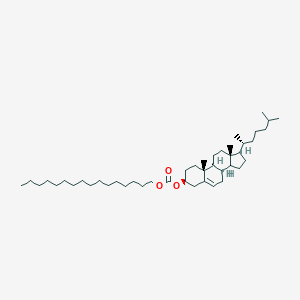

Ácido 2-(4-nitrofenil)benzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the use of nitrobenzoic acid derivatives as starting materials or intermediates. For example, the synthesis of 2-(4-nitrophenyl)benzofuran involved the design of a new chromophore for two-photon uncaging, indicating the reactivity of the nitrophenyl group under specific conditions . Similarly, molecular salts of 2-chloro-4-nitrobenzoic acid were synthesized using a crystal engineering approach, demonstrating the versatility of nitrobenzoic acids in forming supramolecular structures .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic and X-ray diffraction techniques. For instance, the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide was determined, showing the orientation of nitro groups and the presence of intramolecular hydrogen bonding . Additionally, the structural characterization of 4-(2-nitrophenylsulfonamido)benzoic acid and its tin complex revealed distinct geometries in solution and solid states .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives includes the ability to form various heterocyclic scaffolds, as demonstrated by the use of 4-chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis . The formation of metal complexes with 2-(4-nitrophenylaminocarbonyl)benzoic acid and their enhanced antimicrobial activity compared to the free acid also exemplifies the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives can be inferred from their molecular structures and intermolecular interactions. For example, the occurrence of halogen bonds in the crystal structures of 2-chloro-4-nitrobenzoic acid salts indicates the influence of such interactions on the stability of the crystal lattice . The polymorphism observed in 2-(4-nitrophenylaminocarbonyl)benzoic acid, with different hydrogen bonding patterns in its polymorphs, suggests variability in the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Descajonamiento de Dos Fotones

Se diseñó un nuevo cromóforo, 2-(4-nitrofenil)benzofurano (NPBF), para el descajonamiento de dos fotones (TP) utilizando luz infrarroja cercana . Se determinó que las secciones transversales de absorción de TP (TPA) del cromóforo NPBF de nuevo diseño eran de 18 GM a 720 nm y 54 GM a 740 nm en DMSO .

Fotólisis de Compuestos Biológicamente Activos

Los compuestos enjaulados, en los que las moléculas biológicamente activas se inactivan mediante grupos protectores fotoeliminables (PPG), pueden descajonarse (=liberarse) moléculas bioactivas mediante fotólisis . El control espacial y temporal del proceso de descajonamiento permite una investigación detallada del papel de las moléculas bioactivas in vivo .

Irradiación Infrarroja Cercana

La absorción de dos fotones (TPA) por irradiación de luz infrarroja cercana (aproximadamente 700-1300 nm) se ha utilizado cada vez más para la fotólisis en estudios biológicos porque la mayoría de los tejidos vivos tienen baja absorción y dispersión en esta región de longitud de onda .

Producción de Ácido Benzoico

La reacción de descajonamiento TP de un benzoato enjaulado con el cromóforo NPBF produjo cuantitativamente ácido benzoico con una eficiencia (δu) de ∼5.0 GM a 740 nm .

Fragmentación de la Unidad EGTA

Se observó la fragmentación TP de una unidad EGTA con δu = 16 GM . Este comportamiento hace que el nuevo cromóforo sea un prometedor grupo protector fotoeliminable TP para estudios fisiológicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with key functional proteins in bacterial cell division .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets in a way that disrupts normal cellular processes .

Biochemical Pathways

Benzoic acid derivatives have been implicated in various biochemical reactions, including those involving the shikimate and phenylpropanoid pathways .

Pharmacokinetics

Similar compounds have been shown to have specific pharmacokinetic parameters .

Result of Action

Similar compounds have been shown to have antimicrobial activity, suggesting that they may disrupt normal cellular processes in bacteria .

Action Environment

It’s worth noting that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKKQTQLZURECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293030 | |

| Record name | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18211-41-1 | |

| Record name | 18211-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)

![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)